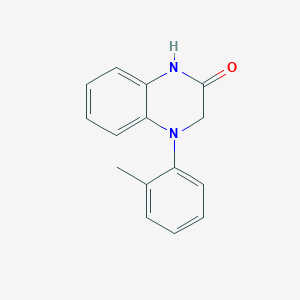
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one, also known as Meclofenoxate, is a nootropic drug that is used for its cognitive-enhancing effects. It was first synthesized in the late 1960s and has since been studied extensively for its potential benefits in improving memory and cognitive function.
Applications De Recherche Scientifique
Antitumor Applications
A notable application of quinoxaline derivatives is in the development of antitumor agents. Research has led to the synthesis of novel 2-phenylquinolin-4-one derivatives showing significant cytotoxic activity against various tumor cell lines, including a promising candidate that exhibited activity comparable to doxorubicin in a Hep3B xenograft model, suggesting potential as a clinical antitumor agent (Li-Chen Chou et al., 2010). Additionally, compounds designed by combining structural features of potent antitumor agents have demonstrated selective cytotoxicity against cancer cells, indicating their role as antitubulin agents (Yu-Hsun Chang et al., 2009).
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been explored, with new compounds synthesized to possess optimized activity. Schiff bases containing quinoxaline moieties have been tested for antimicrobial activity, revealing the potential for treating microbial infections (D. P. Singh et al., 2010).
Antitubercular Agents
The search for effective antitubercular agents has led to the synthesis of quinoxaline-1,4-di-N-oxide derivatives showing significant activity against Mycobacterium tuberculosis strains. Among these, specific analogues displayed moderate to significant activity, highlighting their potential as antitubercular agents (S. Srinivasarao et al., 2020).
Corrosion Inhibition
Quinoxaline derivatives have also been studied for their corrosion inhibitory effects, particularly in protecting carbon steel surfaces in acidic environments. The effectiveness of these compounds correlates with their adsorption behavior, demonstrating their utility in materials science for preventing corrosion (H. Zarrok et al., 2012).
Synthesis and Applications in Organic Chemistry
The versatility of quinoxaline derivatives extends to their synthesis and utility in organic chemistry. For instance, EDTA-catalyzed synthesis of 3,4-dihydroquinoxalin-2-amine derivatives via a three-component coupling highlights an environmentally benign and efficient method for preparing biologically interesting compounds (S. Kolla et al., 2010).
Propriétés
IUPAC Name |
4-(2-methylphenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-2-4-8-13(11)17-10-15(18)16-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLXXFRXMMJCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one | |
CAS RN |
1890340-10-9 |
Source


|
| Record name | 4-(2-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

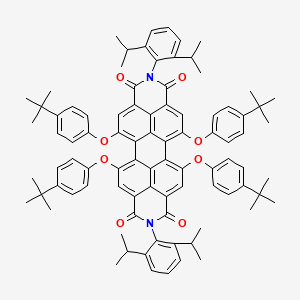
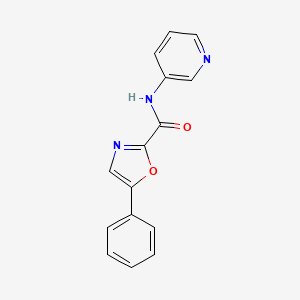
![(4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2589819.png)
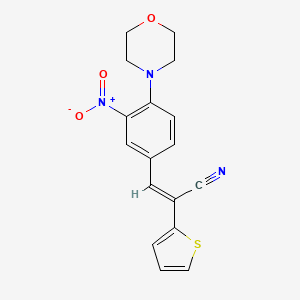
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)
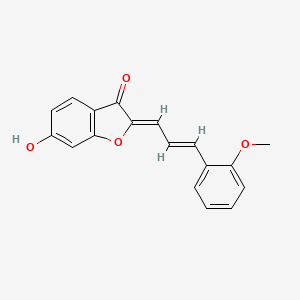

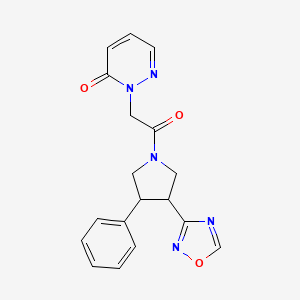


![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2589832.png)

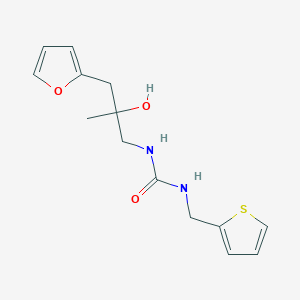
![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)